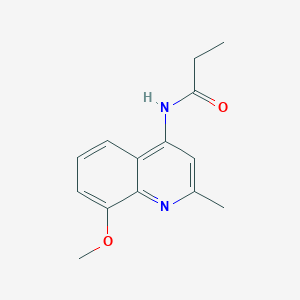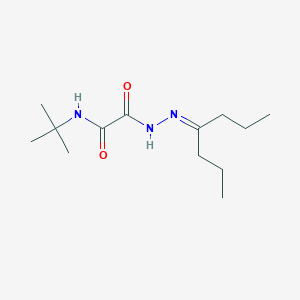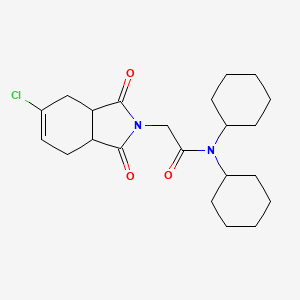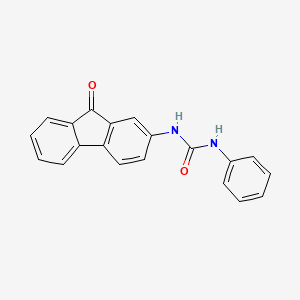
N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxy-2-methylquinoline.
Acylation: The quinoline derivative undergoes acylation with propionyl chloride in the presence of a base such as pyridine to form the corresponding propionamide.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory and anticancer properties. Researchers are investigating its efficacy in preclinical models to develop new drugs.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to downstream effects. The exact pathways involved depend on the specific application and target being studied.
Comparación Con Compuestos Similares
8-Methoxyquinoline: Shares the methoxy group but lacks the propionamide moiety.
2-Methylquinoline: Similar quinoline core but without the methoxy and propionamide groups.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness: N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide stands out due to its combined methoxy and propionamide functionalities. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-13(17)16-11-8-9(2)15-14-10(11)6-5-7-12(14)18-3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINVRNMCUPEIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C=CC=C(C2=NC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxamide](/img/structure/B5236252.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236263.png)
![4-[2-Nitro-5-(piperidin-1-yl)phenyl]morpholine](/img/structure/B5236268.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B5236281.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide](/img/structure/B5236291.png)
![1-(4-morpholinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5236300.png)
![1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5236308.png)


![N-(2,5-Dimethoxyphenyl)-2-[N-(4-methoxyphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B5236316.png)

![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)
